

Application Notes and Protocols for In Vivo Studies with AMG 509 (Xaluritamig)

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Compound of Interest

Compound Name: CC-509

Cat. No.: B1192457

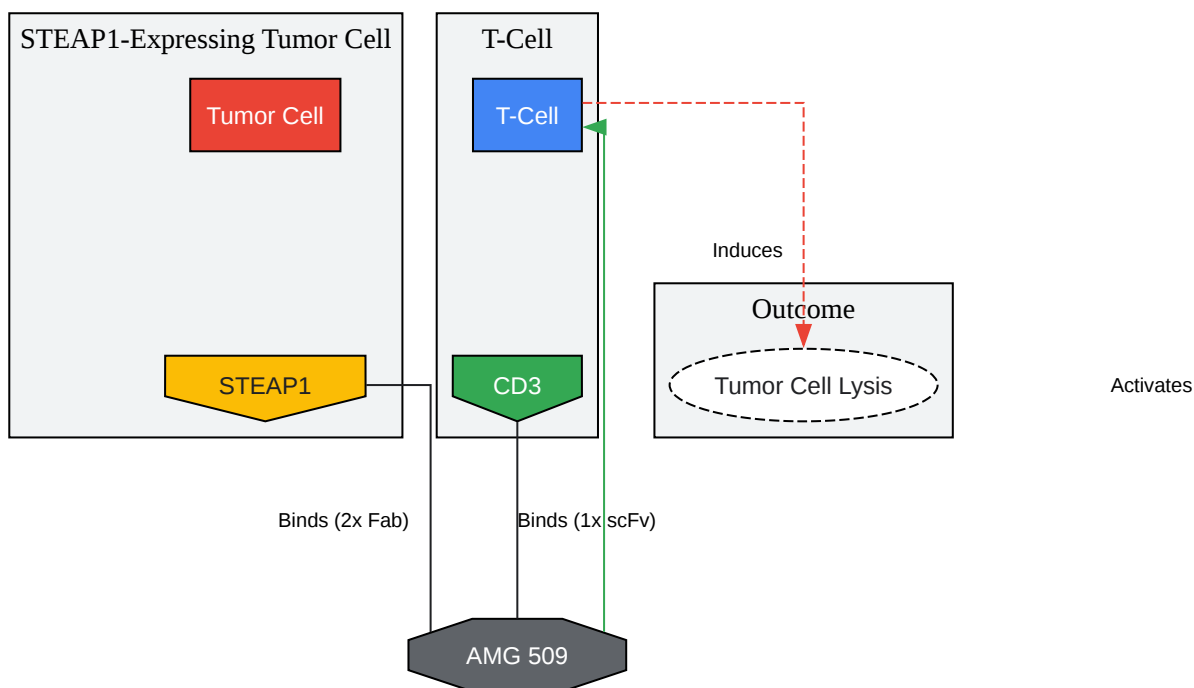
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Audience: Researchers, scientists, and drug development professionals.

Introduction: AMG 509, also known as Xaluritamig, is a bispecific T-cell engager (TCE) antibody designed for cancer immunotherapy.^{[1][2][3]} It targets the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1), a cell surface antigen highly expressed in prostate cancer, and the CD3 receptor on T-cells.^{[1][4]} The unique "2+1" format of AMG 509, featuring two anti-STEAP1 antigen-binding fragments (Fab) and one anti-CD3 single-chain variable fragment (scFv), enhances its avidity for STEAP1-expressing tumor cells.^{[5][6]} This design facilitates the formation of an immunological synapse between the cancer cell and the T-cell, leading to T-cell activation and subsequent lysis of the tumor cell.^{[3][4]} These application notes provide a comprehensive guide to designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of AMG 509.

Mechanism of Action: Signaling Pathway

AMG 509 acts as a bridge between a T-cell and a STEAP1-expressing cancer cell. This engagement triggers a signaling cascade within the T-cell, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cancer cell.



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Caption: AMG 509 bridges T-cells and tumor cells, inducing targeted cell lysis.

Preclinical Data Summary

Quantitative data from preclinical studies are crucial for designing robust in vivo experiments. The following tables summarize the in vitro potency and in vivo efficacy of AMG 509.

Table 1: In Vitro T-Cell Redirected Lysis of STEAP1-Expressing Cancer Cell Lines by AMG 509

Cell Line	Cancer Type	STEAP1 Expression (ABS/cell)	EC50 (pM)
22RV1-STEAP1	Prostate Cancer	High	~1
SK-N-MC	Ewing Sarcoma	Moderate	~10
ES-7	Ewing Sarcoma	Moderate	~9
C4-2B	Prostate Cancer	168,500	<50
LNCaP	Prostate Cancer	11,200	~100

Data compiled from publicly available preclinical data.[5][6]

Table 2: In Vivo Efficacy of AMG 509 in Xenograft Mouse Models

Animal Model	Tumor Cell Line	AMG 509 Dose (mg/kg)	Outcome
NOD/SCID Mice	22RV1-STEAP1	0.01	98% tumor growth inhibition
NOD/SCID Mice	22RV1-STEAP1	0.1	60% tumor regression
NOD/SCID Mice	22RV1-STEAP1	1.0	55% tumor regression
NOD/SCID Mice	ES-7 (Ewing Sarcoma)	0.01	80% tumor growth inhibition
NOD/SCID Mice	ES-7 (Ewing Sarcoma)	0.1	83% tumor regression
NOD/SCID Mice	ES-7 (Ewing Sarcoma)	1.0	33% tumor regression

Data based on studies in xenograft models with engrafted human T-cells.[6]

Table 3: Exploratory Pharmacokinetic (PK) Parameters of AMG 509 in Cynomolgus Monkeys

Parameter	Value
Cmax	> 400-fold median EC50
Cmin	> 14-fold median EC50
Mean Terminal Half-life	~3 to 4 days

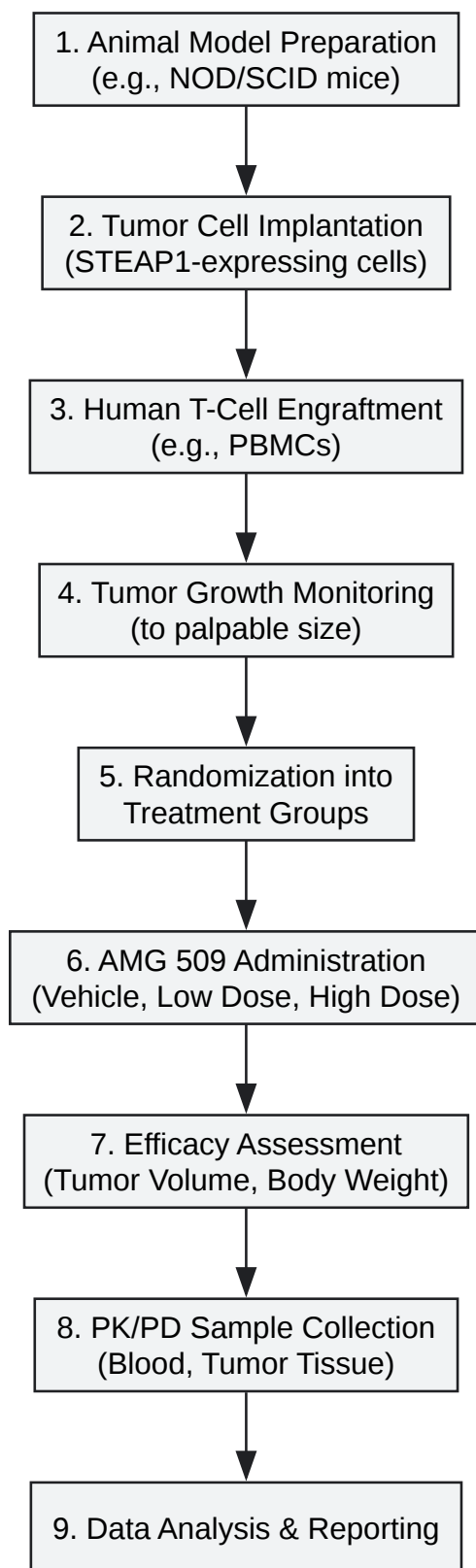
Data from exploratory PK/toxicity studies.[\[3\]](#)[\[6\]](#)

Experimental Design and Protocols

A well-structured experimental design is paramount for obtaining reproducible and translatable in vivo data.

Overall Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of AMG 509.



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Caption: Standard workflow for an in vivo efficacy study of AMG 509.

Protocol 1: Xenograft Model Establishment and T-Cell Engraftment

This protocol describes the establishment of a human prostate cancer xenograft model in immunodeficient mice, followed by the engraftment of human T-cells.

Materials:

- 6-8 week old male immunodeficient mice (e.g., NOD/SCID or NSG).
- STEAP1-expressing prostate cancer cells (e.g., 22RV1-STEAP1).
- Matrigel or similar basement membrane matrix.
- Sterile PBS and cell culture medium.
- Human Peripheral Blood Mononuclear Cells (PBMCs).
- Standard animal handling and injection equipment.

Methodology:

- **Tumor Cell Preparation:** Culture STEAP1-expressing cancer cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of $5-10 \times 10^6$ cells per 100 μ L.
- **Tumor Implantation:** Subcutaneously inject 100 μ L of the cell suspension into the flank of each mouse.
- **Tumor Growth Monitoring:** Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Human T-Cell Engraftment:** Once tumors reach a predetermined size (e.g., 100-150 mm^3), inject human PBMCs (e.g., 10×10^6 cells per mouse) intravenously or intraperitoneally. This step is critical as AMG 509 requires human T-cells for its mechanism of action.
- **Randomization:** A few days post-PBMC injection, randomize animals into treatment and control groups based on tumor volume.

Protocol 2: AMG 509 Administration and Dosing

This protocol outlines the preparation and administration of AMG 509.

Materials:

- Lyophilized or liquid stock of AMG 509.
- Sterile, preservative-free vehicle (e.g., PBS or formulation buffer).
- Appropriate syringes and needles for the chosen route of administration.

Methodology:

- **Reconstitution and Dilution:** Reconstitute and/or dilute AMG 509 to the desired final concentrations using the specified sterile vehicle. Prepare fresh dilutions for each administration day.
- **Route of Administration:** The route of administration should be consistent with preclinical data, typically intravenous (IV) or intraperitoneal (IP).^[7]
- **Dosing Schedule:** Based on preclinical efficacy studies, a typical dosing schedule might be once or twice weekly.^{[6][8]} Doses ranging from 0.01 to 1.0 mg/kg have shown anti-tumor activity in mouse models.^[6]
- **Administration:** Administer the prepared AMG 509 solution or vehicle control to the respective animal groups. Record the date, time, dose, and volume administered for each animal.

Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

This protocol details the collection of samples for PK and PD assessment to understand drug exposure and biological activity.

Materials:

- Blood collection tubes (e.g., EDTA-coated).

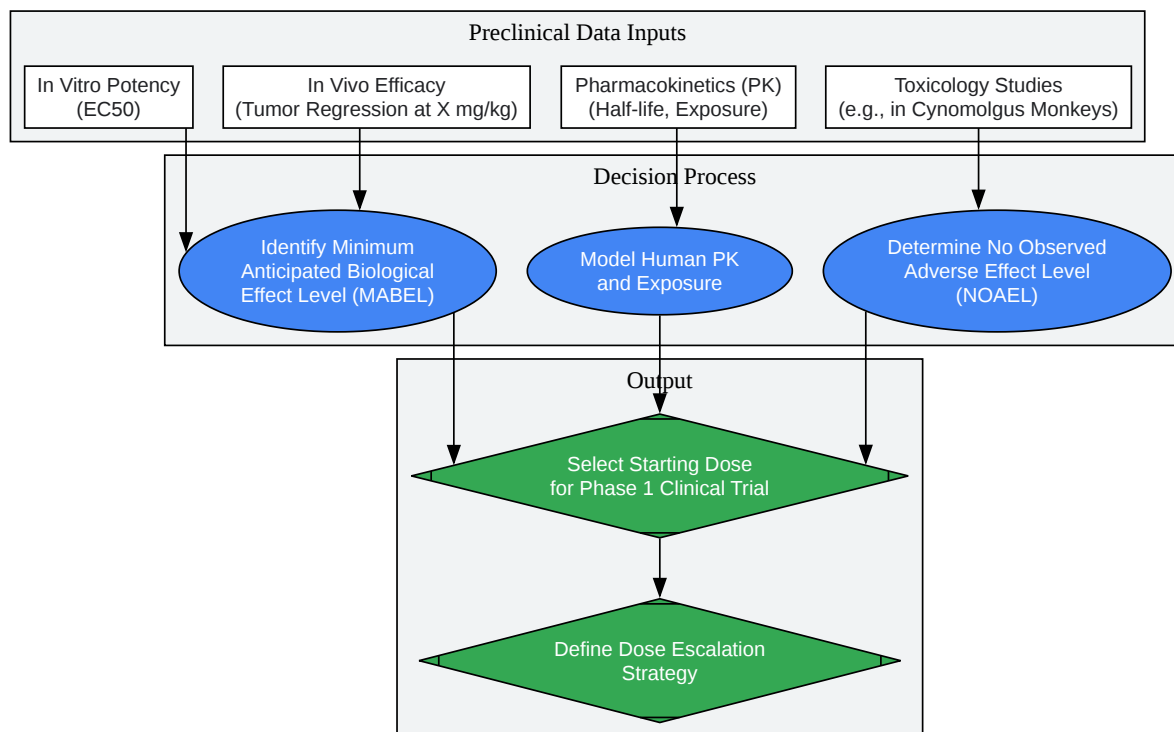
- Centrifuge.
- Tissue lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- Equipment for flow cytometry and/or immunohistochemistry (IHC).

Methodology:

- PK Sample Collection:
 - Collect blood samples via submandibular or saphenous vein bleeding at predetermined time points post-dose (e.g., 1, 6, 24, 48, 96, and 168 hours).
 - Process blood to plasma by centrifugation and store at -80°C until analysis by a validated method, such as ELISA or LC-MS/MS.[\[9\]](#)
- PD Sample Collection (Tumor Tissue):
 - At the end of the study, euthanize animals and excise tumors.
 - For flow cytometry, process a portion of the tumor into a single-cell suspension to analyze T-cell infiltration (e.g., CD3+, CD8+, CD4+) and activation markers (e.g., CD25, CD69).[\[5\]](#)
 - For IHC, fix a portion of the tumor in formalin and embed in paraffin to visualize immune cell infiltration and markers of apoptosis.
 - For Western Blotting, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C. Homogenize the tissue in lysis buffer to analyze protein expression levels.[\[9\]](#)

Logical Framework for Dose Selection

The selection of doses for in vivo studies and subsequent clinical trials is a critical process based on the integration of preclinical data.



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Caption: Logic for translating preclinical data to clinical dose selection.

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